molecular formula C7H5Cl3 B1295339 3,5-Dichlorobenzyl chloride CAS No. 3290-06-0

3,5-Dichlorobenzyl chloride

Cat. No.: B1295339
CAS No.: 3290-06-0
M. Wt: 195.5 g/mol
InChI Key: ZFLRKAMKGYNFPH-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various benzamide derivatives , suggesting that its targets could be related to the biological pathways influenced by these derivatives.

Mode of Action

3,5-Dichlorobenzyl chloride interacts with its targets through chemical reactions. It’s used as a substrate in the synthesis of various benzamide derivatives . The compound can react with arylamines in N, N′ -dimethylformamide solution at 60 °C to give the target benzamide derivatives .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific benzamide derivatives that are synthesized using this compound . Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactions involving this compound are typically carried out in a specific solvent (N, N′ -dimethylformamide) at a certain temperature (60 °C) . These conditions can significantly impact the compound’s reactivity and the yield of the target benzamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The process involves the reaction of benzyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of benzyl chloride and chlorine gas through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms, which make the benzyl carbon more susceptible to nucleophilic attack.

    Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield 3,5-dichlorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Nucleophilic Substitution: Products include 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzylamine, and 3,5-dichlorobenzylthiol.

    Oxidation: Major products are 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.

    Reduction: The primary product is 3,5-dichlorotoluene.

Scientific Research Applications

3,5-Dichlorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antimicrobial and antifungal agents.

    Medicine: This compound is utilized in the development of drugs, particularly those targeting bacterial and fungal infections.

    Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzyl Chloride: Lacks the chlorine substitutions on the benzene ring, making it less reactive towards nucleophiles.

    2,4-Dichlorobenzyl Chloride: Has chlorine atoms at the 2nd and 4th positions, leading to different reactivity and applications.

    3,4-Dichlorobenzyl Chloride: Chlorine atoms are at the 3rd and 4th positions, affecting its chemical behavior and uses.

Uniqueness: 3,5-Dichlorobenzyl chloride is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRKAMKGYNFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954554
Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3290-06-0
Record name 3,5-Dichlorobenzyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-dichloro-5-(chloromethyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichlorobenzyl alcohol (Aldrich, 25 g) , thionyl chloride (100 ml) and DMF (0.5 ml) was stirred and refluxed for 4 hours. After cooling the mixture was concentrated in vacuo, the residue was taken up in ether, washed with saturated aqueous NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo to give 3,5-dichlorobenzyl chloride as a light yellow solid, which was used without further purification, 28 g, mp. 32°-36° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 12.5 g of thionyl chloride in 20 ml of chloroform is added dropwise, at RT, to a solution of 14.5 g of 3,5-dichlorobenzyl alcohol in 150 ml of chloroform, followed by heating at 40-50° C. for 8 hours and stirring at RT overnight. The mixture is concentrated under vacuum to give 16 g of the expected product, which is used without further processing.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a stirred solution of 25.0 grams (0.141 mole) of 3,5-dichlorophenylmethanol and 11.4 mL (0.141 mole) of pyridine in 200 mL of chloroform was cooled to 5° C., and 15.9 mL (0.218 mole) of thionyl chloride was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. After this time, the reaction mixture was poured into 300 mL of water, and the mixture was extracted with 600 mL of diethyl ether. The ether solution was washed with 70 mL of an aqueous 6N hydrochloric acid solution, and then it was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 25.6 grams of 3,5-dichlorophenylmethyl chloride, bp 95°-100° C./0.1 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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